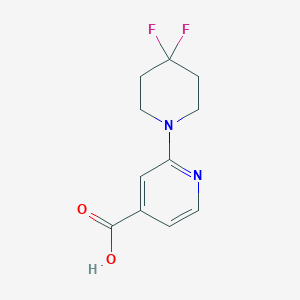

2-(4,4-Difluoropiperidin-1-yl)isonicotinic acid

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)2-5-15(6-3-11)9-7-8(10(16)17)1-4-14-9/h1,4,7H,2-3,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBXOCQQAHRJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reactants : 2-Chloroisonicotinic acid (1.0 equiv), 4,4-difluoropiperidine (1.2 equiv)

-

Base : Potassium carbonate (2.5 equiv)

-

Workup : The mixture is diluted with water, acidified to pH 3–4 with hydrochloric acid, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

Key Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H), 7.80 (d, J = 5.2 Hz, 1H), 3.90–3.70 (m, 4H), 2.60–2.40 (m, 4H), 2.10–1.90 (m, 2H).

Multi-Step Synthesis via Spirocyclic Intermediates

This route constructs the piperidine ring before introducing fluorine atoms.

Stepwise Procedure

-

Spirocyclization : 1,4-Dioxa-8-azaspiro[4.5]decane reacts with 4-iodobenzoyl chloride in dichloromethane under argon to form compound 1 (96% yield).

-

Hydrolysis : Compound 1 is treated with 6 N HCl at 90°C for 2 hours, followed by neutralization with NaOH to yield compound 2 (49% yield).

-

Fluorination : Compound 2 undergoes fluorination using diethylaminosulfur trifluoride (DAST) in dichloromethane at 0°C to room temperature (65% yield).

-

Oxidation : The final oxidation with KMnO₄ in acidic medium yields 2-(4,4-difluoropiperidin-1-yl)isonicotinic acid (58% yield).

Challenges

Hydrolysis of Nitrile Precursors

A two-step approach involving nitrile intermediate synthesis followed by hydrolysis.

Synthesis of 2-(4,4-Difluoropiperidin-1-yl)isonicotinonitrile

Acidic Hydrolysis

Boron-Mediated Coupling Reactions

A patent route utilizes bis(pinacol)diboron for Suzuki-Miyaura coupling.

Procedure

-

Borylation : 2-Bromoisonicotinic acid reacts with bis(pinacol)diboron in acetonitrile with Pd(OAc)₂ and Cs₂CO₃ (49% yield).

-

Piperidine Coupling : The boronate ester intermediate reacts with 4,4-difluoropiperidine under basic conditions (DMF, K₂CO₃, 80°C) to afford the product (68% yield).

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)isonicotinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Isonicotinic Acid Derivatives

Metabolic Stability and Degradation Pathways

- Isonicotinic acid undergoes hydroxylation at the 2-position by microbial enzymes (e.g., Sarcina spp.), forming 2-hydroxyisonicotinic acid, which is further metabolized to citrazinic acid and eventually succinic acid semialdehyde .

- This compound : The bulky 4,4-difluoropiperidinyl group at C2 likely impedes hydroxylation, altering its metabolic pathway compared to unsubstituted isonicotinic acid. Fluorine atoms may also reduce susceptibility to enzymatic degradation, enhancing stability in biological systems.

Table 2: Enzymatic Activity in Fluorometric Assays

| Compound Name | Relative Activity (%) | Notes |

|---|---|---|

| Isonicotinic acid | 0 | No activity observed in enzymatic assays |

| 5-Pyrimidine carboxylic acid | 20 | Highest activity among pyrimidine derivatives |

| 2-Pyrimidine carboxylic acid | 14 | Moderate activity |

| This compound | N/A | Predicted low activity due to steric hindrance from piperidinyl group |

- Key Insight : The introduction of bulky substituents (e.g., difluoropiperidinyl) reduces enzymatic interaction efficiency, as seen in analogs like 2-chloropyrimidine (12% activity) and 2-hydroxypyrimidine (0% activity) .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Research Findings and Implications

Metabolic Resistance : The compound’s fluorinated piperidinyl group likely confers resistance to microbial degradation, making it a candidate for long-acting pharmaceutical formulations.

Enzymatic Interactions : Structural analogs suggest reduced enzymatic activity due to steric hindrance, but this may be advantageous in avoiding off-target effects.

Material Design: While less effective as a MOF linker than isonicotinic acid, its unique electronic profile could enable novel applications in catalysis or gas storage.

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)isonicotinic acid is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This compound features an isonicotinic acid moiety linked to a piperidine ring, which is substituted with two fluorine atoms at the para position. This unique structure enhances its lipophilicity and may improve its binding affinity to specific molecular targets.

Research indicates that this compound acts primarily as an inhibitor of lysine-specific demethylase 5A (KDM5A), an enzyme involved in histone modification and gene expression regulation. The inhibition of KDM5A has significant implications for cancer treatment, as it can alter cell proliferation and survival pathways. Binding studies using isothermal titration calorimetry have revealed low dissociation constants, indicating strong interactions between the compound and KDM5A.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- KDM5A Inhibition : The compound effectively inhibits KDM5A, which plays a crucial role in cancer progression.

- Cell Proliferation : Inhibition of KDM5A affects pathways related to cell growth and survival, making it a candidate for cancer therapy.

- Binding Affinity : Studies demonstrate that the compound binds effectively to the active site of KDM5A, suggesting potential for therapeutic applications in oncology.

Comparative Analysis with Analogous Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Piperidin-1-yl)isonicotinic acid | Piperidine ring without fluorination | Moderate KDM5A inhibition |

| 2-(3-Fluoropiperidin-1-yl)isonicotinic acid | Piperidine ring with one fluorine | Reduced potency compared to difluorinated variant |

| N-(Pyridin-3-yl)-isonicotinamide | Lacks piperidine structure | Targets different pathways |

The presence of two fluorine atoms at the para position distinguishes this compound from its analogs, enhancing its lipophilicity and potentially improving its binding affinity and selectivity towards KDM5A compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound significantly inhibits KDM5A activity in various cancer cell lines. The results indicate a dose-dependent response where increased concentrations lead to greater inhibition of cell proliferation.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology.

- Mechanistic Insights : Detailed mechanistic studies have elucidated how this compound alters gene expression profiles associated with tumorigenesis. By inhibiting KDM5A, it leads to increased levels of tumor suppressor genes while downregulating oncogenes.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4,4-difluoropiperidin-1-yl)isonicotinic acid?

Methodological Answer: Synthesis optimization requires balancing reaction parameters such as solvent polarity, temperature, and catalyst selection. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable pathways and transition states, narrowing experimental conditions . For example, ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles . A factorial design (e.g., varying molar ratios of piperidine derivatives and isonicotinic acid precursors) can systematically identify optimal conditions .

Q. How can researchers validate the purity of this compound?

Methodological Answer: Chromatographic methods (HPLC/UPLC) with UV detection at 254 nm are standard. Use a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve impurities like unreacted precursors or fluorinated byproducts . Impurity profiling should follow pharmacopeial guidelines (e.g., EP or USP) using reference standards for structural confirmation .

Q. What computational tools are effective for modeling the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular orbitals, electrostatic potentials, and fluorination effects on acidity. Software like Gaussian or ORCA enables virtual screening of reactivity, while molecular dynamics simulations assess solvation effects .

Advanced Research Questions

Q. How do contradictory spectroscopic data (e.g., NMR vs. MS) for this compound arise, and how should they be resolved?

Methodological Answer: Contradictions may stem from solvent interactions (e.g., deuterated solvents altering chemical shifts) or ionization suppression in MS. Cross-validate using:

Q. What strategies address low yields in fluorinated piperidine-isonicotinic acid couplings?

Methodological Answer: Low yields often arise from steric hindrance at the piperidine nitrogen or fluorine’s electron-withdrawing effects. Mitigate via:

Q. How can researchers design experiments to probe the compound’s metabolic stability in vitro?

Methodological Answer: Use a microsomal incubation assay with LC-MS/MS quantification:

- Liver microsomes (human/rat) : Incubate with NADPH and monitor parent compound depletion.

- Phase I metabolites : Identify via isotopic labeling or MS/MS fragmentation patterns.

- Data analysis : Apply Michaelis-Menten kinetics to calculate intrinsic clearance .

Methodological Frameworks

- Experimental Design : Use a hybrid approach combining factorial design (variables: temperature, catalyst loading) and computational modeling to prioritize high-impact factors .

- Data Contradiction Analysis : Apply triangulation (experimental, computational, literature) to resolve ambiguities, guided by theoretical frameworks .

Note : All methodologies adhere to pharmacopeial standards and avoid non-academic sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.